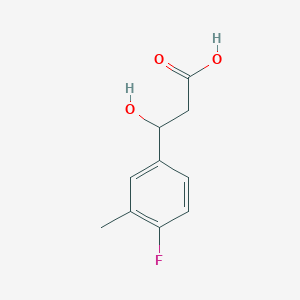

3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid

描述

3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid is a fluorinated aromatic hydroxypropanoic acid derivative. Its molecular formula is C₁₀H₁₁FO₃ (MW: 198.19 g/mol), with a structure characterized by a 4-fluoro-3-methylphenyl group attached to the β-carbon of the propanoic acid backbone . The compound’s SMILES notation is C1=CC(=C(C=C1)F)C(CC(=O)O)O, and its InChIKey is ASKWCDQFGUWDCJ-UHFFFAOYNA-N .

属性

分子式 |

C10H11FO3 |

|---|---|

分子量 |

198.19 g/mol |

IUPAC 名称 |

3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |

InChI 键 |

BOOWRDSMTHUTDI-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)C(CC(=O)O)O)F |

产品来源 |

United States |

准备方法

Electrophilic Fluorination of Enolate Intermediates

A common approach to introduce fluorine at the 3-position involves electrophilic fluorination of enolate or enolate equivalents derived from suitable keto acid precursors. For example, starting from 4-oxo-L-proline derivatives or analogous keto acids, enolates can be generated using strong bases such as lithium, sodium, or potassium hexamethyldisilazide at low temperatures (−78 °C) in tetrahydrofuran (THF). Subsequent treatment with electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) can introduce the fluorine atom regioselectively at the 3-position of the enolate intermediate.

However, direct fluorination of metal enolates often leads to complex mixtures and low yields, necessitating alternative strategies such as formation of trimethylsilyl enol ethers prior to fluorination to improve selectivity and yield.

Hydroxylation and Reduction Steps

The hydroxyl group at the 3-position can be introduced via stereoselective reduction of fluorinated ketones or by hydroxylation of fluorinated intermediates. For instance, borohydride reductions of fluoroketones deliver hydroxy derivatives with stereochemical control influenced by the fluorine substituent. The hydride is preferentially delivered anti to the fluorine atom, leading to distinct diastereomers.

Mitsunobu esterification followed by deprotection steps can be employed to invert stereochemistry or to access different diastereoisomers of the hydroxy acid.

Coupling Reactions for Aromatic Substitution

The 4-fluoro-3-methylphenyl substituent is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For example, phenylboronic acid derivatives can be coupled with brominated or iodinated fluorinated intermediates in the presence of Pd(PPh3)4 catalyst and cesium carbonate base in solvents like 1,4-dioxane at elevated temperatures (~80 °C).

This method allows for the installation of the aromatic ring with desired fluorine and methyl substitutions while preserving the functional groups on the propanoic acid backbone.

Protection and Deprotection Strategies

Protecting groups such as tert-butoxycarbonyl (Boc) and benzyl esters are commonly used to protect amine and carboxyl functionalities during multi-step synthesis. For example, N-Boc-4-oxo-L-proline benzyl ester is a key intermediate that undergoes regioselective enolization and fluorination.

Deprotection steps using acidic or reductive conditions finalize the synthesis to yield the free hydroxy acid.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. | N-Boc-4-oxo-L-proline benzyl ester + Base (LiHMDS, NaHMDS, or KHMDS) at −78 °C in THF | Generate enolate intermediate | Enolate regioselectively formed at C3 |

| 2. | N-Fluorobenzenesulfonimide (NFSI) at −78 °C to RT | Electrophilic fluorination | Introduction of fluorine at C3 |

| 3. | Borohydride reduction (e.g., NaBH4) | Stereoselective reduction of ketone to hydroxy group | Formation of 3-hydroxy-3-fluoro intermediate |

| 4. | Suzuki coupling: phenylboronic acid derivative + Pd(PPh3)4 + Cs2CO3 in 1,4-dioxane at 80 °C | Installation of 4-fluoro-3-methylphenyl group | Formation of aromatic-substituted intermediate |

| 5. | Deprotection (acidic or reductive) | Removal of protecting groups | Free 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid |

Analytical Characterization and Yield Data

The synthesized compounds are characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR provide information on stereochemistry and fluorine incorporation. Coupling constants between protons adjacent to fluorine (e.g., J_H2-H3) reveal cis/trans relationships and confirm stereochemical outcomes.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry confirms molecular weight and purity.

X-ray Crystallography: Small-molecule X-ray diffraction studies validate stereochemistry and conformational preferences of fluorinated hydroxy acids.

Typical isolated yields vary depending on the step and conditions but are generally moderate (20–80%). For example, fluorination and reduction steps often yield 30–50%, while coupling reactions can achieve 60–80% yields.

Summary of Key Research Findings

Electrophilic fluorination of enolates derived from N-Boc-4-oxo-L-proline benzyl esters is a practical route to introduce fluorine at the 3-position, though direct metal enolate fluorination may lead to complex mixtures necessitating alternative enolate equivalents.

Stereoselective reduction of fluorinated ketones favors hydride delivery anti to fluorine, enabling control over diastereomer formation.

Palladium-catalyzed cross-coupling enables efficient installation of the 4-fluoro-3-methylphenyl substituent without disturbing sensitive functional groups.

The fluorine substituent influences stereochemical preferences and molecular recognition properties, which is relevant for biological applications.

化学反应分析

Types of Reactions

3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanoic acid.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and hydroxypropanoic acid moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA)

- Role in Disease : Elevated urinary levels correlate with ASD severity and gut dysbiosis .

- Analytical Challenges : Often misidentified as meta-hydroxyphenylpropionic acid or cresol derivatives in urine metabolomics due to similar NMR chemical shifts .

- Food Science : Identified as a core differential metabolite in goat milk, contributing to flavor profiles distinct from cow or buffalo milk .

3-(4-Hydroxy-3-methylphenyl)propanoic acid

Fluorinated Derivatives

- 3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid: Structural rigidity from dimethyl groups may enhance binding specificity in enzyme inhibition .

Comparative Analysis Table: Physicochemical Properties

生物活性

3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of analgesic and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H12FNO3

- Molecular Weight : 215.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in pain and inflammation pathways. The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity to various receptors, which may include:

- Cyclooxygenase (COX) Inhibition : Similar compounds have shown COX-inhibitory activity, suggesting that this compound may also reduce prostaglandin synthesis, leading to decreased inflammation and pain.

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing pain perception pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Analgesic Effects : Preliminary studies show that this compound can alleviate pain in animal models, comparable to established analgesics.

- Anti-inflammatory Properties : Evidence suggests that it reduces inflammation markers in vitro and in vivo.

- Potential Antitumor Activity : Some studies indicate that fluorinated compounds can exhibit cytotoxic effects against certain cancer cell lines.

Case Study 1: Analgesic Activity

A study investigated the analgesic effects of this compound in a rodent model. The results demonstrated a significant reduction in pain response compared to control groups, indicating its potential as an effective analgesic agent .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing inflammatory responses, this compound was shown to significantly lower levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-induced macrophages . This suggests a robust anti-inflammatory mechanism.

Case Study 3: Cytotoxicity Against Cancer Cells

Research published in a peer-reviewed journal highlighted the cytotoxic effects of the compound on human cancer cell lines, showing IC50 values comparable to some existing chemotherapeutics . This opens avenues for further exploration in cancer therapy.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Fluorophenyl Acetic Acid | Structure | Analgesic, Anti-inflammatory |

| 3-Hydroxy-2-amino-propionic Acid Amides | Structure | Analgesic |

| 2-Amino-2-(4-fluorophenyl)acetic Acid | Structure | Antitumor |

常见问题

Basic Research Questions

Q. What synthetic routes are available for 3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via asymmetric hydroxylation of α,β-unsaturated precursors or through enzymatic resolution of racemic mixtures. For example, potassium permanganate-mediated oxidation of substituted benzimidazole derivatives under acidic conditions has been used for similar hydroxypropanoic acids . Reaction parameters such as pH, temperature, and catalyst choice (e.g., chiral ligands for enantioselectivity) critically affect stereochemical outcomes and yields. Characterization via HPLC and chiral columns is recommended to verify purity and enantiomeric excess.

Q. How can structural features of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : H and C NMR can identify the fluorinated aromatic ring (δ ~7.2–7.5 ppm for aromatic protons, F NMR for fluorine coupling) and the hydroxypropanoic acid moiety (δ ~4.3 ppm for the hydroxyl-bearing carbon) .

- IR : Bands at ~1700 cm (carboxylic acid C=O stretch) and ~3400 cm (broad O-H stretch) confirm functional groups.

- X-ray crystallography : Resolves stereochemistry, particularly the configuration at C3, which is critical for bioactivity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme inhibition : Use fluorometric assays (e.g., NADH-coupled dehydrogenase assays) to test inhibition of metabolic enzymes like lactate dehydrogenase.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate cell viability at varying concentrations (10–100 µM) .

- Receptor binding : Radioligand displacement assays (e.g., for GABA or serotonin receptors) to explore CNS-related activity, given structural analogs’ neurological effects .

Advanced Research Questions

Q. How do substituents (fluoro, methyl) on the phenyl ring influence bioactivity compared to analogs?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., 4-Fluoro-2-methyl vs. 4-Fluoro-3-methyl) and test in parallel bioassays. For example, fluorination at the 4-position enhances metabolic stability, while the 3-methyl group may sterically hinder interactions with hydrophobic enzyme pockets .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., Hammett σ values), while molecular docking predicts binding affinities to targets like cytochrome P450 enzymes .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes interfering metabolites. Derivatization (e.g., silylation for GC-MS) enhances volatility .

- LC-MS/MS : Use a reverse-phase C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions at m/z 212.1 → 167.0 (quantifier) and 212.1 → 123.0 (qualifier) for specificity .

- Validation : Include spike-recovery tests (80–120% recovery) and matrix effect evaluations (ion suppression/enhancement <15%) per FDA guidelines.

Q. How can conflicting data on metabolic stability (e.g., in vitro vs. in vivo models) be reconciled?

- Methodological Answer :

- Integrated Pharmacokinetic Studies : Compare hepatic microsome stability (in vitro) with plasma pharmacokinetics in rodent models. Discrepancies often arise from extrahepatic metabolism or transporter-mediated efflux .

- Isotope Tracing : Use O-labeled compound to track hydroxylation pathways. LC-HRMS identifies metabolites like glucuronides or sulfates .

Methodological and Mechanistic Focus

Q. What strategies optimize enantiomeric purity for pharmacological applications?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) or enzymatic resolution with lipases (e.g., Candida antarctica) .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalytic aldol reactions to control stereochemistry at C3 .

Q. What safety considerations are critical for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。